Relative Oral Bioavailability of Epimedin C vs. Icariin in Solid Dispersion Formulations
In a direct head-to-head oral pharmacokinetic study in rats comparing three major Epimedium flavonoids (icariin, icariside II, and epimedin C), the relative bioavailability (Frel) of epimedin C in a solid dispersion (SD) formulation was 112% when crude total flavonoids of Epimedium (TFE) was used as the reference. In contrast, icariin and icariside II achieved substantially higher Frel values of 416% and 234%, respectively, under the same SD formulation conditions [1]. This demonstrates that epimedin C's oral absorption responds differently to formulation enhancement strategies compared to its structural analogs.
| Evidence Dimension | Relative oral bioavailability (Frel) in solid dispersion formulation |
|---|---|
| Target Compound Data | Frel = 112% (epimedin C in SD formulation) |
| Comparator Or Baseline | Icariin: Frel = 416%; Icariside II: Frel = 234%; Crude TFE: Frel = 100% (reference) |
| Quantified Difference | Epimedin C Frel is 304% lower than icariin and 122% lower than icariside II in SD formulation |
| Conditions | Rats, oral administration, UPLC-MS/MS quantification, solid dispersion formulation of total flavonoids of Epimedium brevicornu Maxim. |
Why This Matters
For formulation scientists developing oral Epimedium-based products, epimedin C requires distinct formulation strategies compared to icariin due to its different response to bioavailability enhancement technologies.
- [1] Ding Z, Chen X, Tang D, Ye T, Yang J, Yu Y, Xie Y. Comparisons of the bioavailability of icariin, icariside II, and epimedin C in rats after oral administration of total flavonoids of Epimedium brevicornu Maxim. and its three formulations. J Pharm Biomed Anal. 2024;255:116631. View Source
